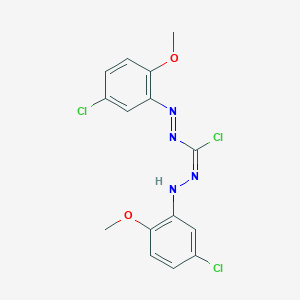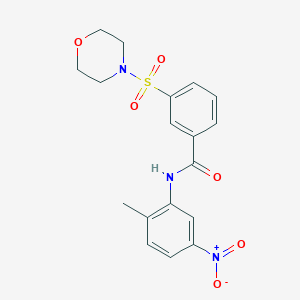
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE is an organic compound with the molecular formula C16H15N3O6 and a molecular weight of 345.31 g/mol. This compound is known for its applications in various scientific research fields due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE typically involves nitration reactions followed by amide formation. The nitration of benzene derivatives can be achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting dinitro compound is then reacted with 2-isopropoxyaniline under appropriate conditions to form the desired benzamide . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing nitro groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen gas, metal hydrides, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for determining the standard molar enthalpy of combustion and formation.
Biology: The compound has been studied for its potential to inhibit the replication of viruses, including the Hepatitis C virus.
Medicine: Research is ongoing to explore its potential therapeutic applications due to its antiviral properties.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE exerts its effects involves the interaction with specific molecular targets and pathways. For example, its antiviral activity is believed to be due to the inhibition of viral replication processes, although the exact molecular targets are still under investigation .
Comparaison Avec Des Composés Similaires
N-(2-ISOPROPOXYPHENYL)-3,5-DINITROBENZAMIDE can be compared with other similar compounds such as:
3,5-dinitro-N-(1-phenylethyl)benzamide: This compound also contains dinitro groups and a benzamide structure but differs in the substituent on the amide nitrogen.
3,5-dinitro-N-(2-methoxyphenyl)benzamide: Similar in structure but with a methoxy group instead of an isopropoxy group.
The uniqueness of this compound lies in its specific substituents, which can influence its chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C16H15N3O6 |
|---|---|
Poids moléculaire |
345.31g/mol |
Nom IUPAC |
3,5-dinitro-N-(2-propan-2-yloxyphenyl)benzamide |
InChI |
InChI=1S/C16H15N3O6/c1-10(2)25-15-6-4-3-5-14(15)17-16(20)11-7-12(18(21)22)9-13(8-11)19(23)24/h3-10H,1-2H3,(H,17,20) |
Clé InChI |
CCQALPQJTBAZCP-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[3-(3-amino-1H-1,2,4-triazol-5-yl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B399955.png)
![5-[4-(nonyloxy)benzylidene]-2-thioxo-3-(9H-xanthen-9-yl)-1,3-thiazolidin-4-one](/img/structure/B399956.png)
![N'-[(3Z)-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-nitrobenzohydrazide](/img/structure/B399957.png)



![N-{2,2,2-trichloro-1-[(2-methylphenyl)amino]ethyl}furan-2-carboxamide](/img/structure/B399965.png)
![3-[4-(Dimethylamino)phenyl]-1-[4-({4-nitrobenzylidene}amino)phenyl]benzo[f]quinoline](/img/structure/B399966.png)
![DIMETHYL 2-[1-(2-BROMOBENZOYL)-2,2,6-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE](/img/structure/B399967.png)
![8-ethoxy-5-(2-iodobenzoyl)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399968.png)
![4,4,7-trimethyl-5-(phenylacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399970.png)
![8-methoxy-4,4-dimethyl-5-(3-phenylpropanoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B399972.png)
